molecular formula C24H20BrN3O4 B3704238 (5E)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE

(5E)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE

Cat. No.: B3704238
M. Wt: 494.3 g/mol
InChI Key: CRCIWCJMQGTGDZ-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5E)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining a benzodioxole ring, a dimethylpyrrole moiety, and a bromophenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrrole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include bromine, methylating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For example, the use of packed-bed reactors and response surface methodology can help in identifying optimal reaction parameters such as temperature, catalyst loading, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(5E)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE: stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5E)-5-[[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-[(4-bromophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN3O4/c1-14-9-17(15(2)28(14)19-7-8-21-22(11-19)32-13-31-21)10-20-23(29)27(24(30)26-20)12-16-3-5-18(25)6-4-16/h3-11H,12-13H2,1-2H3,(H,26,30)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCIWCJMQGTGDZ-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C=C4C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)/C=C/4\C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 2
(5E)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 3
(5E)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
(5E)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 5
(5E)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 6
(5E)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE

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